2-(4-bromo-2,6-dimethoxyphenyl)acetic acid
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Overview
Description
2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid is an organic compound characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromo-2,6-dimethoxyphenyl)acetic acid typically involves the bromination of 2,6-dimethoxyphenylacetic acid. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often include maintaining a low temperature to control the rate of bromination and prevent over-bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products:
- Substitution reactions can yield derivatives with different functional groups replacing the bromine atom.
- Oxidation reactions can produce aldehydes or carboxylic acids.
- Reduction reactions can result in alcohols or dehalogenated compounds.
Scientific Research Applications
2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2,6-dimethoxyphenyl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and methoxy groups can influence its binding affinity and specificity towards these targets, affecting various biochemical pathways.
Comparison with Similar Compounds
2-Bromo-4,5-dimethoxybenzoic acid: Similar structure with bromine and methoxy groups but different positioning on the phenyl ring.
2-(4-Bromo-2,6-dimethylphenoxy)acetic acid: Similar structure but with dimethyl groups instead of methoxy groups.
Uniqueness: 2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid is unique due to the specific positioning of the bromine and methoxy groups, which can influence its reactivity and interactions in chemical and biological systems. This unique structure can lead to distinct properties and applications compared to its analogs.
Properties
CAS No. |
1824056-85-0 |
---|---|
Molecular Formula |
C10H11BrO4 |
Molecular Weight |
275.1 |
Purity |
95 |
Origin of Product |
United States |
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